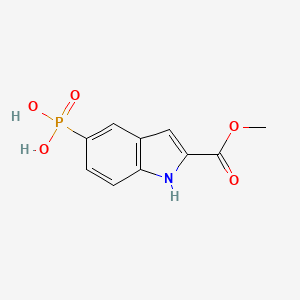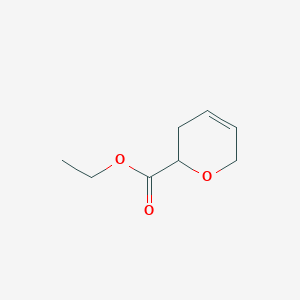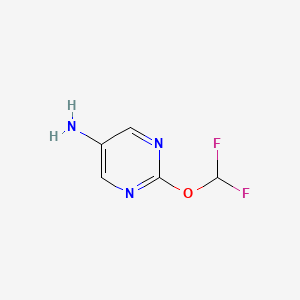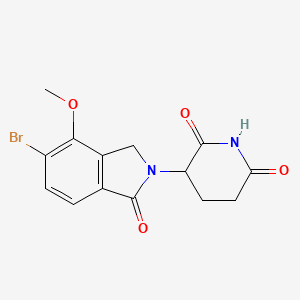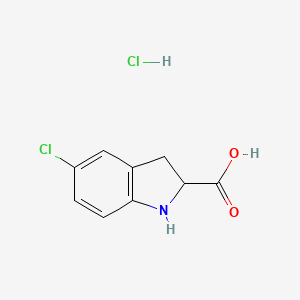
6-(2-Methoxyethoxy)-5-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyethoxy)-5-methyl-3-pyridinecarboxylic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of pyridinecarboxylic acid and features a methoxyethoxy group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyethoxy)-5-methyl-3-pyridinecarboxylic acid typically involves the esterification of pyridinecarboxylic acid derivatives. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired ester.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amines
Applications De Recherche Scientifique
6-(2-Methoxyethoxy)-5-methyl-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2-Methoxyethoxy)-5-methyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group can enhance its binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
2-(2-Methoxyethoxy)acetic acid: This compound shares the methoxyethoxy group but differs in its core structure.
2-(2-Methoxyethoxy)ethanol: Another compound with a similar functional group, used as an anti-icing agent in jet fuels.
Uniqueness: 6-(2-Methoxyethoxy)-5-methyl-3-pyridinecarboxylic acid is unique due to its pyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
6-(2-methoxyethoxy)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
FFJBEYBTPPHCAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1OCCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


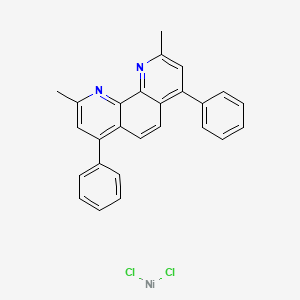

![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
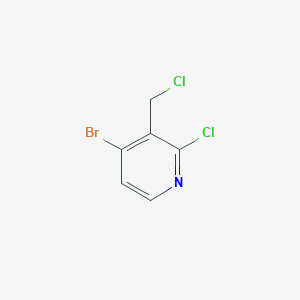
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
